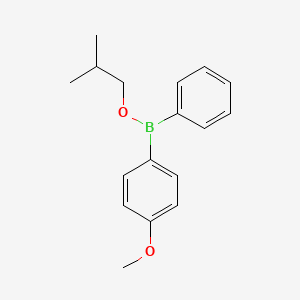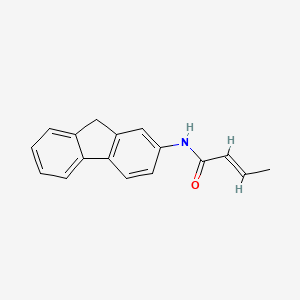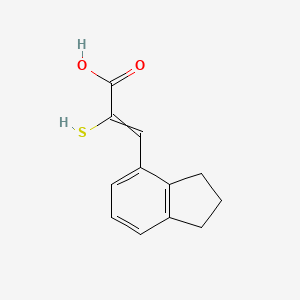
2-Methylpropyl (4-methoxyphenyl)phenylborinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylpropyl (4-methoxyphenyl)phenylborinate is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields such as organic synthesis, medicinal chemistry, and materials science. This compound is characterized by the presence of a boron atom bonded to a phenyl group, a 4-methoxyphenyl group, and a 2-methylpropyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropyl (4-methoxyphenyl)phenylborinate typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH)
Solvent: Tetrahydrofuran (THF) or water
Temperature: 50-100°C
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-Methylpropyl (4-methoxyphenyl)phenylborinate undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or boronate esters.
Reduction: Reduction reactions can convert the boron atom to a borohydride.
Substitution: The phenyl and 4-methoxyphenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or sodium perborate (NaBO₃) in aqueous or organic solvents.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Electrophiles such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) in acidic or basic conditions.
Major Products
Oxidation: Boronic acids or boronate esters
Reduction: Borohydrides
Substitution: Halogenated or nitrated derivatives of the phenyl and 4-methoxyphenyl groups
科学的研究の応用
2-Methylpropyl (4-methoxyphenyl)phenylborinate has several scientific research applications:
作用機序
The mechanism of action of 2-Methylpropyl (4-methoxyphenyl)phenylborinate involves its ability to participate in various chemical reactions due to the presence of the boron atom. The boron atom can form stable covalent bonds with carbon, oxygen, and nitrogen atoms, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific application, such as forming carbon-carbon bonds in Suzuki-Miyaura cross-coupling reactions or delivering boron atoms in BNCT.
類似化合物との比較
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group bonded to boron.
4-Methoxyphenylboronic acid: Contains a 4-methoxyphenyl group bonded to boron.
2-Methylpropylboronic acid: Features a 2-methylpropyl group bonded to boron.
Uniqueness
2-Methylpropyl (4-methoxyphenyl)phenylborinate is unique due to the combination of its three distinct groups (phenyl, 4-methoxyphenyl, and 2-methylpropyl) bonded to the boron atom. This unique structure imparts specific chemical properties and reactivity, making it valuable in various applications, particularly in forming complex organic molecules through cross-coupling reactions .
特性
CAS番号 |
59024-16-7 |
|---|---|
分子式 |
C17H21BO2 |
分子量 |
268.2 g/mol |
IUPAC名 |
(4-methoxyphenyl)-(2-methylpropoxy)-phenylborane |
InChI |
InChI=1S/C17H21BO2/c1-14(2)13-20-18(15-7-5-4-6-8-15)16-9-11-17(19-3)12-10-16/h4-12,14H,13H2,1-3H3 |
InChIキー |
YZGKTNNQYDIUJD-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=CC=C1)(C2=CC=C(C=C2)OC)OCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(Benzenesulfonyl)-5-methoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B14601919.png)
![1-(2,4,6-Trimethylphenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole](/img/structure/B14601929.png)
![(3S,4S)-1-Butyl-3-chloro-4-[2-(piperidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14601935.png)
![2,3-Bis(trifluoromethyl)bicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14601943.png)
![2-[2-(2-Methoxyphenyl)ethenyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14601946.png)






![1,3-Bis[(1R,3S)-1,2,2,3-tetramethylcyclopentyl]propane-1,3-dione](/img/structure/B14601970.png)
![9-Azatricyclo[3.3.1.0~2,8~]nona-3,6-diene-9-carbaldehyde](/img/structure/B14601974.png)
